1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate
Overview
Description
1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C₁₁H₁₈FNO₄ and a molecular weight of 247.27 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate typically involves the reaction of tert-butyl 3-methylpyrrolidine-1,3-dicarboxylate with a fluorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. This compound can also act as an inhibitor or activator of certain enzymes, affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl 3-methyl 3-chloropyrrolidine-1,3-dicarboxylate
- 1-tert-butyl 3-methyl 3-bromopyrrolidine-1,3-dicarboxylate
- 1-tert-butyl 3-methyl 3-iodopyrrolidine-1,3-dicarboxylate
Uniqueness
1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-fluoropyrrolidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-10(2,3)17-9(15)13-6-5-11(12,7-13)8(14)16-4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXDMHSZPKIZKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732217 | |
Record name | 1-tert-Butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942189-96-0 | |
Record name | 1-tert-Butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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